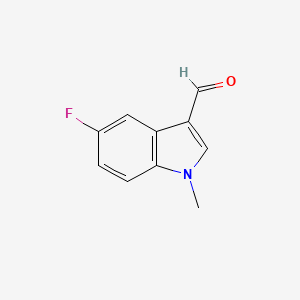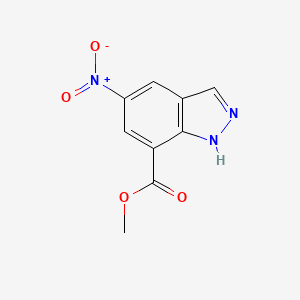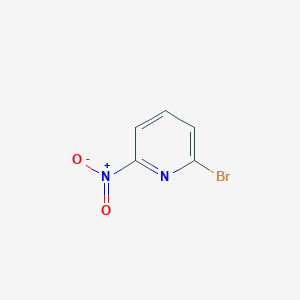
2-(4-ブロモフェニル)キノリン
概要
説明
2-(4-Bromophenyl)quinoline, also known as BPQ, is an aromatic heterocyclic compound found in various organic compounds. It is a member of the quinoline family, which consists of compounds with a fused benzene and pyridine ring. BPQ is a white, crystalline solid with a melting point of 99°C and a boiling point of 302°C. BPQ is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
医薬品化学:抗マラリア剤
2-(4-ブロモフェニル)キノリン: は、抗マラリア薬の合成におけるコア構造として機能します。 天然の抗マラリア化合物であるキニーネとの構造的類似性により、クロロキンやメフロキンなどの合成類似体の開発が可能になります 。これらの化合物は、特にマラリアが流行している地域におけるマラリアとの闘いにおいて非常に重要です。
有機エレクトロニクス:OLED材料
キノリン部分は、有機発光ダイオード(OLED)の設計に不可欠です。 2-(4-ブロモフェニル)キノリンの電子豊富な性質は、スマートフォンや高精細テレビで使用されているOLEDディスプレイの青色発光材料にとって優れた候補となります .
光起電力アプリケーション
再生可能エネルギー分野では、2-(4-ブロモフェニル)キノリン誘導体は、光起電力セルの構成要素として使用できます。 光を吸収して電気エネルギーに変換する能力が、太陽電池の効率向上に向けた研究開発が進められています .
抗腫瘍治療薬
最近の研究では、キノリン誘導体が抗腫瘍剤としての可能性を示しています。 特に、2-(4-ブロモフェニル)キノリン骨格を持つ化合物は、前臨床モデルにおいて乳がん、肺がん、中枢神経系腫瘍に対して有効性が示されています .
合成有機化学:触媒
キノリン誘導体は、さまざまな有機反応において触媒として使用されます。 2-(4-ブロモフェニル)キノリンのブロモフェニル基は、触媒活性を高めることができ、医薬品合成における化学変換を促進するために役立ちます .
化学センシングと検出
蛍光特性を持つため、2-(4-ブロモフェニル)キノリンは化学センサーに使用できます。 これらのセンサーは特定のイオンや分子を検出することができ、環境モニタリングや診断に役立ちます .
工業プロセス用溶媒
キノリンとその誘導体は、工業的な設定において樹脂やテルペンの溶媒として機能します。 2-(4-ブロモフェニル)キノリン変異体は、疎水性の改変により、さまざまな工業用化合物を溶解および処理する際に特に有効です .
染料および顔料業界
2-(4-ブロモフェニル)キノリンの構造は、染料や顔料の形成に適しています。 その誘導体は、歴史的に写真乾板に使用され、現在も布やインクの着色剤として使用されています .
Safety and Hazards
The safety information available indicates that exposure to “2-(4-Bromophenyl)quinoline” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
将来の方向性
Quinoline and its derivatives, including “2-(4-Bromophenyl)quinoline”, have been shown to have a wide range of applications in medicinal chemistry research and other areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Relevant Papers
The relevant papers retrieved include a study on the design and synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivatives . Further analysis of these papers would provide more detailed information on the properties and potential applications of “2-(4-Bromophenyl)quinoline”.
作用機序
Target of Action
It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Some quinoline derivatives have shown antimicrobial activity, particularly against g-positive staphylococcus aureus species .
Action Environment
The suzuki–miyaura coupling reaction, in which quinoline derivatives are used, is known for its exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
2-(4-bromophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVBQRQACXXUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363033 | |
| Record name | 2-(4-bromophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24641-31-4 | |
| Record name | 2-(4-bromophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives interact with their target and what are the downstream effects?
A: These compounds target bacterial DNA gyrase []. DNA gyrase is an essential enzyme for bacterial survival as it is responsible for controlling the topological state of DNA, including relieving strain during replication. 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives bind to DNA gyrase and inhibit its activity. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death [].
Q2: What is the significance of the hydrazine moiety in these compounds' structure and activity?
A: The research highlights the importance of the hydrazine moiety present in 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives for their antimicrobial activity. The study found that this moiety contributes significantly to the molecules' ability to inhibit DNA gyrase, regardless of whether it exists in a cyclic or open form []. This finding suggests that the hydrazine group plays a crucial role in binding to the target enzyme and disrupting its function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)

![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)
![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)




